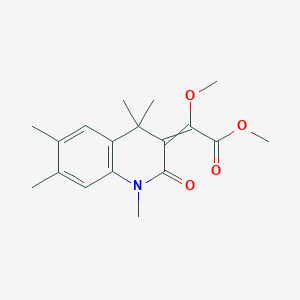
Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate is a complex organic compound with a quinoline backbone Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a methoxyacetate precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with similar properties.
Quinoline N-oxide: An oxidized derivative with distinct reactivity.
Uniqueness
Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate stands out due to its specific substitutions and functional groups, which confer unique chemical and biological properties. Its methoxy and acetate groups, along with the pentamethyl substitutions, make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H23NO4 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate |
InChI |
InChI=1S/C18H23NO4/c1-10-8-12-13(9-11(10)2)19(5)16(20)14(18(12,3)4)15(22-6)17(21)23-7/h8-9H,1-7H3 |
Clave InChI |
FLJQXBDZHCXDLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(=O)C(=C(C(=O)OC)OC)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

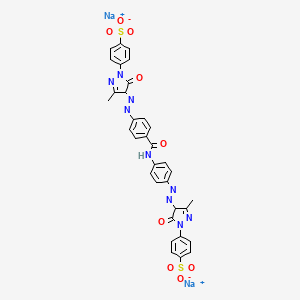
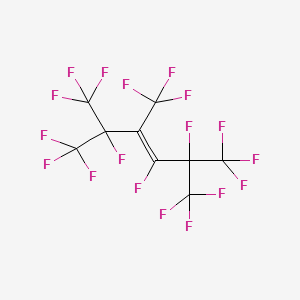
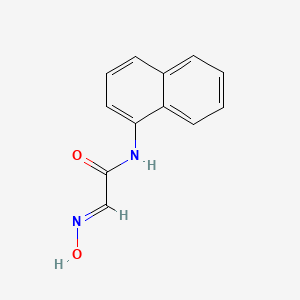
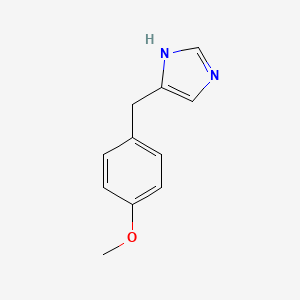
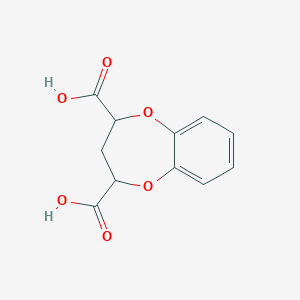
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
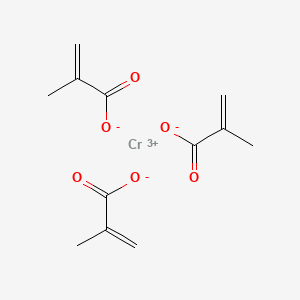
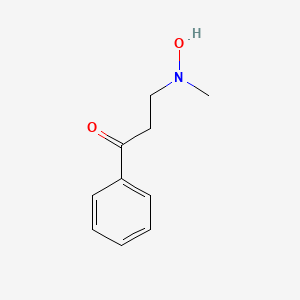
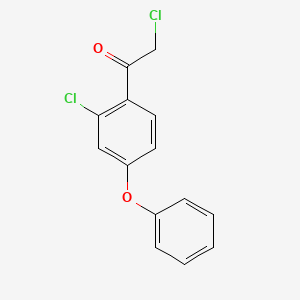
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
